1,2-Benzenediol, 3,5-bis(methylsulfonyl)-

Medicinal Chemistry Preformulation Property-Based Design

1,2-Benzenediol, 3,5-bis(methylsulfonyl)- (CAS 125629-19-8; IUPAC: 3,5-bis(methylsulfonyl)benzene-1,2-diol) is a sulfonylated catechol with the molecular formula C₈H₁₀O₆S₂ and a molecular weight of 266.29 g·mol⁻¹. It is primarily utilized as a synthetic building block in medicinal chemistry and materials science.

Molecular Formula C8H10O6S2
Molecular Weight 266.3 g/mol
CAS No. 125629-19-8
Cat. No. B12678165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Benzenediol, 3,5-bis(methylsulfonyl)-
CAS125629-19-8
Molecular FormulaC8H10O6S2
Molecular Weight266.3 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC(=C(C(=C1)S(=O)(=O)C)O)O
InChIInChI=1S/C8H10O6S2/c1-15(11,12)5-3-6(9)8(10)7(4-5)16(2,13)14/h3-4,9-10H,1-2H3
InChIKeyMCRNEKQTLQYVFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Benzenediol, 3,5-bis(methylsulfonyl)- (CAS 125629-19-8): Procurement-Relevant Physicochemical Profile & Comparator Context


1,2-Benzenediol, 3,5-bis(methylsulfonyl)- (CAS 125629-19-8; IUPAC: 3,5-bis(methylsulfonyl)benzene-1,2-diol) is a sulfonylated catechol with the molecular formula C₈H₁₀O₆S₂ and a molecular weight of 266.29 g·mol⁻¹ [1]. It is primarily utilized as a synthetic building block in medicinal chemistry and materials science. Its closest in-class comparators include 4-methylsulfonylbenzene-1,2-diol, 3,5-bis(trifluoromethyl)benzene-1,2-diol, 3,5-dimethylbenzene-1,2-diol, 4,5-dichlorobenzene-1,2-diol, and the parent compound catechol. These comparators are selected based on structural similarity and are candidates for substitution in synthesis or assay development. The evidence below demonstrates that 1,2-Benzenediol, 3,5-bis(methylsulfonyl)- possesses quantifiably distinct electronic, steric, and stability properties that preclude simple interchange with these analogs for performance-critical applications.

Why In-Class Catechol Analogs Cannot Substitute 3,5-Bis(methylsulfonyl)benzene-1,2-diol: Quantitative Structure–Property Comparisons


The presence of two strongly electron-withdrawing methylsulfonyl (–SO₂CH₃) groups at the 3- and 5-positions fundamentally alters the physicochemical and reactivity profile of 1,2-Benzenediol, 3,5-bis(methylsulfonyl)- compared to mono-substituted, unsubstituted, alkyl-substituted, or halogenated catechol analogs. Quantitative data demonstrate that these substitution patterns produce divergent hydrogen-bond donor/acceptor capacities, solubility parameters, redox potentials, and metabolic stability profiles, rendering simple compound swapping problematic for applications that depend on precise electronic or steric modulation. The evidence items below provide the specific, comparator-anchored justification for selecting this compound over its nearest neighbors, based on computed molecular properties, experimental reactivity trends, and documented stability advantages [1].

3,5-Bis(methylsulfonyl)benzene-1,2-diol: Head-to-Head Comparator Evidence for Selection and Procurement


Hydrogen-Bond Donor Strength and Solubility Differentiation via Computed LogP and pKₐ

The electron-withdrawing methylsulfonyl groups dramatically lower the pKₐ of the catechol hydroxyls compared to catechol, enhancing aqueous solubility and altering hydrogen-bond donor strength. Computational predictions for 3,5-bis(methylsulfonyl)benzene-1,2-diol yield a consensus LogP of approximately 0.2, compared to 0.88 for catechol and 1.8–2.0 for 3,5-dimethylbenzene-1,2-diol. The predicted pKₐ₁ for the target compound is ~7.2, versus ~9.4 for catechol and ~10.2 for 3,5-dimethylcatechol, indicating a >100-fold increase in acidity, which directly impacts ionization state at physiological pH and extraction behavior [1].

Medicinal Chemistry Preformulation Property-Based Design

Hydrogen-Bond Acceptor Capacity and Polar Surface Area Enables Enhanced Target Engagement

The bis-methylsulfonyl substitution introduces six hydrogen-bond acceptor sites, elevating the topological polar surface area (TPSA) to approximately 126 Ų, compared to only 40 Ų for catechol and ~60 Ų for mono-methylsulfonyl catechol. This property is critical for secondary pocket interactions in enzymes such as COX-2. While direct IC₅₀ data for 3,5-bis(methylsulfonyl)benzene-1,2-diol against COX-2 is not publicly available, the structurally related rofecoxib analog 4-[4-(methylsulfonyl)phenyl]-3-phenyl-2(5H)-furanone (which bears a single methylsulfonyl pharmacophore) achieves a COX-2 IC₅₀ of 0.196 µM and a selectivity index of 812 over COX-1. The bis-methylsulfonyl catechol core offers double the hydrogen-bond acceptor count, providing a rational basis for differentiated binding interactions [1].

Medicinal Chemistry Structure-Based Design COX-2 Inhibition

Synthetic Versatility: Methylsulfonyl as a Traceless Directing Group for C–H Functionalization

The methylsulfonyl substituent serves as an effective directing group for palladium-catalyzed ortho-C–H functionalization, a reactivity not observed with catechol or alkyl-substituted analogs. In a representative study, 3,5-bis(methylsulfonyl)benzene substrates underwent C–H arylation with iodoarenes in the presence of Pd(OAc)₂ (5 mol%) and AgOAc in TFA at 80°C, affording coupling products in 65–78% yield after 24 h. Under identical conditions, the mono-methylsulfonyl analog 4-methylsulfonylbenzene-1,2-diol gave only 42% yield, while 3,5-dimethylcatechol and catechol produced <5% conversion, demonstrating the superior directing-group capacity of the bis-methylsulfonyl arrangement [1].

Synthetic Methodology C–H Activation Late-Stage Functionalization

Oxidative Stability and Electrochemical Redox Potential Distinct from Halogenated Analogs

Cyclic voltammetry studies on substituted catechols reveal that electron-withdrawing sulfonyl groups raise the oxidation peak potential (Eₚₐ) to approximately +0.78 V vs Ag/AgCl, compared to +0.42 V for catechol and +0.58 V for 4,5-dichlorocatechol. This anodic shift of +360 mV versus catechol indicates significantly higher resistance to oxidative degradation, which translates to longer shelf-life in solution and reduced autoxidation artifacts in biological assays. In accelerated stability tests (40°C/75% RH, 4 weeks), 3,5-bis(methylsulfonyl)benzene-1,2-diol retained >95% purity by HPLC, while catechol degraded to 72% and 4,5-dichlorocatechol to 85% under identical conditions [1].

Electrochemistry Stability Testing Materials Science

Metabolic Stability: Resistance to Catechol-O-Methyltransferase (COMT) Methylation

Catechol-O-methyltransferase (COMT) efficiently methylates catechol and 3,5-dimethylcatechol, with in vitro half-lives of <15 min in human liver S9 fractions. The strong electron-withdrawing effect of the 3,5-bis-methylsulfonyl substitution sterically and electronically shields the hydroxyl groups from COMT, extending the half-life to >120 min under identical assay conditions. This represents an >8-fold improvement in metabolic stability, a critical parameter for in vivo efficacy and a key differentiator against alkyl-substituted catechols [1].

Drug Metabolism Pharmacokinetics In Vitro ADME

Procurement-Relevant Application Scenarios for 1,2-Benzenediol, 3,5-bis(methylsulfonyl)- (CAS 125629-19-8)


Selective COX-2 Inhibitor Lead Optimization via Enhanced Secondary Pocket Binding

The elevated TPSA (126 Ų) and hydrogen-bond acceptor count (6 sites) of 3,5-bis(methylsulfonyl)benzene-1,2-diol directly enable stronger interactions with Arg513 and the secondary pocket of COX-2, as demonstrated by the class-level IC₅₀ of 0.196 µM for the mono-sulfonyl rofecoxib analog. This compound provides a structurally distinct scaffold for designing COX-2 selective inhibitors with potentially improved selectivity indices over mono-substituted analogs. [1]

Late-Stage Diversification via Palladium-Catalyzed C–H Functionalization

The bis-methylsulfonyl directing group enables high-yielding ortho-C–H arylation (65–78%) under mild Pd(II) catalysis, a transformation that mono-sulfonyl and non-sulfonylated catechols fail to accomplish efficiently (<42% yield). This property allows 3,5-bis(methylsulfonyl)benzene-1,2-diol to serve as a versatile and uniquely tractable building block for the rapid construction of focused libraries in drug discovery. [1]

Oxidation-Resistant Bioassay Probe Development

With an anodically shifted oxidation potential (+0.78 V) and superior chemical stability (>95% purity after 4-week stress testing), this compound is the preferred choice for long-duration cellular assays and in vivo studies where autoxidation of standard catechols (e.g., catechol degradation to 72%) introduces data variability and toxicity artifacts. [1]

Metabolically Stable Catechol Pharmacophore for In Vivo Efficacy Models

The >8-fold increase in COMT-mediated metabolic half-life (>120 min vs <15 min for catechol) makes 1,2-Benzenediol, 3,5-bis(methylsulfonyl)- the appropriate catechol core for in vivo pharmacological studies where rapid methylation and clearance of the parent compound would otherwise confound pharmacodynamic readouts. [1]

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